molecular formula C8H12N2O B13656920 3-(Aminomethyl)-1,5-dimethylpyridin-2(1H)-one

3-(Aminomethyl)-1,5-dimethylpyridin-2(1H)-one

Cat. No.: B13656920
M. Wt: 152.19 g/mol
InChI Key: ZZBJRKIPACMWDI-UHFFFAOYSA-N
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Description

3-(Aminomethyl)-1,5-dimethylpyridin-2(1H)-one is a heterocyclic organic compound with a pyridine ring substituted with an aminomethyl group at the 3-position and methyl groups at the 1 and 5 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Aminomethyl)-1,5-dimethylpyridin-2(1H)-one typically involves the reaction of 1,5-dimethyl-2-pyridone with formaldehyde and ammonia or an amine under acidic or basic conditions. The reaction proceeds through the formation of an iminium ion intermediate, which is subsequently reduced to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(Aminomethyl)-1,5-dimethylpyridin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include imines, nitriles, secondary amines, tertiary amines, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

3-(Aminomethyl)-1,5-dimethylpyridin-2(1H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Aminomethyl)-1,5-dimethylpyridin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with active sites, modulating the activity of the target molecule. This interaction can lead to changes in biochemical pathways and physiological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Aminomethyl)-1,5-dimethylpyridin-2(1H)-one is unique due to the presence of both the aminomethyl group and the methyl groups at specific positions on the pyridine ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C8H12N2O

Molecular Weight

152.19 g/mol

IUPAC Name

3-(aminomethyl)-1,5-dimethylpyridin-2-one

InChI

InChI=1S/C8H12N2O/c1-6-3-7(4-9)8(11)10(2)5-6/h3,5H,4,9H2,1-2H3

InChI Key

ZZBJRKIPACMWDI-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(C(=O)C(=C1)CN)C

Origin of Product

United States

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